5-Amino-2-mercaptobenzimidazole

描述

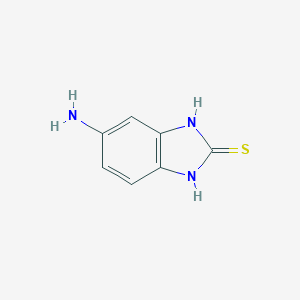

Structure

3D Structure

属性

IUPAC Name |

5-amino-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDMTLVCACMNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062651 | |

| Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-66-8 | |

| Record name | 5-Amino-2-mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobenzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-2-MERCAPTOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S1PF37NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-mercaptobenzimidazole (5-AMB) is a versatile heterocyclic compound featuring a benzimidazole (B57391) core with amino and thiol functionalities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a focus on its roles in corrosion inhibition, nanotechnology, and biomedicine. Detailed experimental protocols for its synthesis and key applications are presented, alongside a summary of its quantitative data. Furthermore, this document illustrates key experimental workflows and reaction mechanisms through structured diagrams to facilitate a deeper understanding of its utility in research and development.

Chemical and Physical Properties

This compound is an off-white to light brown crystalline powder. Its core structure, a fusion of benzene (B151609) and imidazole (B134444) rings, along with its reactive amino and thiol groups, underpins its diverse chemical reactivity and wide-ranging applications.

Chemical Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazole-2-thione |

| CAS Number | 2818-66-8 |

| Molecular Formula | C₇H₇N₃S |

| Molecular Weight | 165.22 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1N)NC(=S)N2 |

| InChI Key | BXDMTLVCACMNJO-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source |

| Melting Point | 240-244 °C | |

| Appearance | Off-white to light brown solid | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

Spectral Data

| Technique | Data |

| ¹H-NMR (DMSO-d₆) | δ: 4.98 (br. s, 2H, -NH₂), 6.40-6.43 (m, 2H, Ar-H), 6.81-6.85 (d, J=9.0 Hz, 1H, Ar-H), 12.06 (br. s, 1H, -NH)[1] |

| ¹³C-NMR (DMSO-d₆) | δ: 165.9 (C=S), 144.9, 133.4, 123.6, 109.8, 94.4 (Ar-C)[1] |

| IR (KBr, cm⁻¹) | 3362, 3295, 3173 (-NH₂ and -NH stretching), 1637, 1622, 1507 (C=C and C=N stretching)[1] |

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of its nitro precursor, 2-mercapto-5-nitrobenzimidazole (B1230712).

Experimental Protocol: Reduction of 2-Mercapto-5-nitrobenzimidazole[2]

Materials:

-

2-Mercapto-5-nitrobenzimidazole

-

Iron fillings

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Celite

Procedure:

-

A mixture of 2-mercapto-5-nitrobenzimidazole (10.0 g), iron fillings (8.0 g), ethanol (80 mL), and water (10 mL) is placed in a round-bottom flask and refluxed.

-

Concentrated HCl (1.2 mL) is added dropwise over approximately 12 minutes to the refluxing mixture.

-

The resulting dark brown mixture is refluxed for an additional 1.5 hours.

-

The reaction mixture is then cooled in an ice bath and neutralized to pH 7.0 with a saturated sodium bicarbonate solution.

-

The mixture is diluted with ethanol (50 mL), slurried with celite (0.82 g), and filtered through a bed of celite.

-

The filter cake is washed with ethanol (3 x 100 mL).

-

The combined filtrate is concentrated under reduced pressure to yield a light brown solid.

-

The crude product is crystallized from hot water to afford this compound as a light brown solid.

Applications in Research and Development

This compound has demonstrated significant potential in several scientific and industrial fields due to its unique molecular structure.

Corrosion Inhibition

5-AMB is an effective corrosion inhibitor for various metals, including copper and steel.[2][3] It forms a protective self-assembled monolayer on the metal surface, mitigating corrosion. The inhibition mechanism involves the adsorption of the molecule onto the metal surface through the sulfur and nitrogen atoms, which act as active centers.[2][3]

Materials:

-

Copper foil (99.99% purity)

-

Ethanol

-

This compound

-

3 wt.% aqueous NaCl solution

-

Deionized water

-

Nitrogen gas

Procedure:

-

Sample Preparation: Copper foils are cut into 1 cm x 1 cm samples.

-

Formation of Adsorbed Layer: The copper samples are immersed overnight in a 1 mM ethanolic solution of this compound.

-

Rinsing and Drying: After immersion, the samples are briefly rinsed with deionized water and pure ethanol, and then dried under a stream of nitrogen gas.

-

Electrochemical Measurements: The inhibitor-coated copper samples are then subjected to electrochemical measurements (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) in a 3 wt.% aqueous NaCl solution to evaluate the corrosion inhibition efficiency.

Nanotechnology: Functionalization of Gold Nanoparticles

The thiol group in 5-AMB allows for its strong covalent attachment to the surface of gold nanoparticles (AuNPs), enabling their functionalization for various applications, including as antimicrobial agents.

A one-pot synthesis method can be employed for the preparation of 5-AMB functionalized gold nanoparticles.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution

-

This compound solution

-

Deionized water

Procedure:

-

Prepare aqueous solutions of HAuCl₄ and this compound.

-

In a typical synthesis, an aqueous solution of this compound is added to an aqueous solution of HAuCl₄ under vigorous stirring.

-

The reaction mixture is stirred for a specified period, during which the gold salt is reduced by the thiol group of 5-AMB, leading to the formation of functionalized gold nanoparticles.

-

The formation of the nanoparticles can be monitored by observing the color change of the solution and can be further characterized by UV-Vis spectroscopy and transmission electron microscopy (TEM).

Biomedical Applications

While 5-AMB itself has limited antimicrobial activity, its functionalization onto gold nanoparticles significantly enhances its efficacy. These functionalized nanoparticles have shown potent antibacterial activity against various bacterial strains.

| Compound/Nanoparticle | Minimum Inhibitory Concentration (MIC) |

| This compound | >128 µg/mL |

| Gold Nanoparticles | >256 µg/mL |

| 5-AMB Functionalized AuNPs | ~2 µg/mL |

Benzimidazole derivatives are known to be effective enzyme inhibitors. While direct studies on 5-AMB are limited, its derivatives have shown potent inhibitory activity against enzymes like tyrosinase and α-glucosidase.[4][5] For instance, Schiff base derivatives of 5-amino-1H-benzo[d]imidazole-2(3H)-thione have demonstrated significant tyrosinase inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.[4] This suggests that 5-AMB is a valuable scaffold for designing potent enzyme inhibitors.

The proposed mechanism for tyrosinase inhibition by mercaptobenzimidazole derivatives involves the chelation of the copper ions in the active site of the enzyme by the sulfur and nitrogen atoms of the inhibitor.[6]

References

- 1. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]

- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 3. researchgate.net [researchgate.net]

- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

5-Amino-2-mercaptobenzimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-mercaptobenzimidazole is a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and industrial processes. This technical guide provides an in-depth overview of its structure, properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and evaluation in corrosion inhibition and antimicrobial assays are presented. Furthermore, this guide elucidates its role as a key intermediate in the synthesis of the proton pump inhibitor Ilaprazole and explores its thiol-thione tautomerism.

Structure and Properties

This compound, also known as 5-amino-1,3-dihydro-2H-benzimidazole-2-thione, is a bicyclic molecule consisting of a benzimidazole (B57391) core with an amino group at the 5-position and a mercapto (thiol) group at the 2-position. The presence of these functional groups imparts unique chemical reactivity and biological activity to the molecule.

Chemical Structure

The structure of this compound is characterized by the potential for thiol-thione tautomerism, where the proton on the sulfur atom can migrate to one of the nitrogen atoms in the imidazole (B134444) ring, resulting in the thione form. Spectroscopic evidence suggests that in the solid state and in polar solvents, the thione form is predominant.

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃S | |

| Molecular Weight | 165.22 g/mol | |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 240-244 °C | |

| Solubility | Soluble in DMSO and hot water | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

1.3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.06 | br. s | 1H | N-H (imidazole) | [1] |

| 6.81-6.85 | d | 1H | Ar-H | [1] |

| 6.40-6.43 | m | 2H | Ar-H | [1] |

| 4.98 | br. s | 2H | -NH₂ | [1] |

1.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference |

| 165.9 | C=S (Thione) | [1] |

| 144.9 | Ar-C | [1] |

| 133.4 | Ar-C | [1] |

| 123.6 | Ar-C | [1] |

| 109.8 | Ar-C | [1] |

| 94.4 | Ar-C | [1] |

1.3.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3362, 3295 | N-H stretching (amine) | [1] |

| 3173 | N-H stretching (imidazole) | [1] |

| 1637, 1622 | N-H bending (amine) | [1] |

| 1507 | C=C stretching (aromatic) | [1] |

Synthesis

This compound is commonly synthesized via the reduction of 2-mercapto-5-nitrobenzimidazole (B1230712).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-mercapto-5-nitrobenzimidazole

This protocol is adapted from the procedure described by Karimian et al.[1].

Materials:

-

2-mercapto-5-nitrobenzimidazole (10.0 g, 51.2 mmol)

-

Iron filings (8.0 g, 143.2 mmol)

-

Ethanol (80 mL)

-

Water (10 mL)

-

Concentrated HCl (1.2 mL)

-

Saturated sodium bicarbonate solution

-

Celite

Procedure:

-

A mixture of 2-mercapto-5-nitrobenzimidazole and iron filings in ethanol and water is placed in a round-bottom flask and brought to reflux.

-

Concentrated HCl is added dropwise over approximately 12 minutes.

-

The resulting dark brown mixture is refluxed for an additional 1.5 hours.

-

The reaction mixture is then cooled in an ice bath and neutralized to pH 7.0 with a saturated sodium bicarbonate solution.

-

The mixture is diluted with ethanol (50 mL), slurried with celite, and filtered through a bed of celite.

-

The filter cake is washed with ethanol (3 x 100 mL).

-

The combined filtrate is concentrated under reduced pressure to yield a light brown solid.

-

Crystallization from hot water affords this compound as a light brown solid (Yield: 80%).[1]

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical agents, most notably the proton pump inhibitor Ilaprazole.

Synthesis of Ilaprazole

Ilaprazole is used for the treatment of acid-related gastrointestinal disorders. The synthesis involves the reaction of this compound with 2,5-dimethoxytetrahydrofuran (B146720) to form a pyrrole-substituted intermediate, which is then coupled with a pyridine (B92270) derivative.

Caption: Simplified synthesis pathway of Ilaprazole from this compound.

Corrosion Inhibition

This compound is an effective corrosion inhibitor for various metals and alloys, including steel and copper, in acidic and neutral environments. Its inhibitory action is attributed to the formation of a protective film on the metal surface through the adsorption of the molecule via its nitrogen and sulfur atoms.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

The corrosion inhibition efficiency can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials:

-

Working electrode (e.g., carbon steel coupon)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum foil)

-

Corrosive medium (e.g., 1 M HCl)

-

This compound (various concentrations)

-

Potentiostat/Galvanostat

Procedure (General Outline):

-

Electrode Preparation: The working electrode is mechanically polished, degreased, and rinsed before each experiment.

-

Electrochemical Cell Setup: The three electrodes are immersed in the corrosive medium containing a specific concentration of the inhibitor.

-

Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a defined period (e.g., 30 minutes).

-

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

-

Potentiodynamic Polarization: The potential is scanned from a cathodic to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The inhibition efficiency (IE%) is calculated from the polarization and impedance data.

Caption: Workflow for electrochemical corrosion testing.

Biological Activity

This compound and its derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. The mechanism of antibacterial action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Antimicrobial Properties

Studies have shown that this compound, particularly when functionalized onto nanoparticles, demonstrates significant antibacterial activity against various pathogens.

| Organism | MIC (μg/mL) | Reference |

| Carbapenem-resistant Gram-negative bacteria | 2 (as gold nanoparticle conjugate) | [1] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure (General Outline):

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in the microtiter plate using CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (bacteria and broth, no inhibitor) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible bacterial growth.

Caption: General workflow for the broth microdilution MIC assay.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and broad range of applications. Its utility as a key synthetic intermediate in the pharmaceutical industry, its effectiveness as a corrosion inhibitor, and its potential as an antimicrobial agent make it a valuable compound for further research and development. The detailed protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important benzimidazole derivative.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-mercaptobenzimidazole is a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and industrial processes. Its unique structure, featuring amino, thiol, and benzimidazole (B57391) moieties, imparts a range of biological activities and chemical properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative analysis of methodologies, and insights into the reaction mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecule.

Introduction

This compound, also known as 5-amino-1,3-dihydro-2H-benzimidazole-2-thione, is a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like ilaprazole.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties. The presence of a thiol group allows for its use in nanotechnology for the functionalization of gold and silver nanoparticles, while the amino group provides a site for further chemical modifications.[2] This guide focuses on the practical aspects of its synthesis, providing detailed and reproducible experimental procedures.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process. The most common and well-documented route involves the formation of a 2-mercaptobenzimidazole (B194830) scaffold followed by nitration and subsequent reduction of the nitro group. An alternative approach involves the direct cyclization of a substituted o-phenylenediamine (B120857).

Primary Synthetic Route: From o-Phenylenediamine

This widely used method involves a three-step sequence starting from the readily available o-phenylenediamine.

Logical Workflow for the Primary Synthetic Route

Caption: Workflow of the primary synthesis route for this compound.

Step 1: Synthesis of 2-Mercaptobenzimidazole

The initial step involves the cyclization of o-phenylenediamine with a source of a thiocarbonyl group, most commonly carbon disulfide or potassium ethyl xanthate.

Reaction Mechanism: Formation of 2-Mercaptobenzimidazole

Caption: Reaction mechanism for the synthesis of 2-Mercaptobenzimidazole.

Step 2: Synthesis of 2-Mercapto-5-nitrobenzimidazole

The intermediate, 2-mercaptobenzimidazole, is then nitrated to introduce a nitro group at the 5-position of the benzimidazole ring.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 2-mercapto-5-nitrobenzimidazole to an amino group. A common and effective method for this transformation is the Bechamp reduction, which utilizes iron filings in an acidic medium.[3]

Reaction Mechanism: Reduction of the Nitro Group

Caption: Simplified mechanism of nitro group reduction using iron and acid.

Experimental Protocols

Primary Synthetic Route

Protocol 1: Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine and Carbon Disulfide [2][4]

-

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Potassium hydroxide (B78521) (5.6 g, 0.1 mol)

-

Carbon disulfide (7.6 g, 0.1 mol)

-

Ethanol (B145695) (95%, 100 mL)

-

Water (15 mL)

-

Activated charcoal

-

Acetic acid (glacial)

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve potassium hydroxide in water and ethanol.

-

Add o-phenylenediamine to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Add a small amount of activated charcoal and reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

To the hot filtrate, add warm water (100 mL) and then acidify with glacial acetic acid until precipitation is complete.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the white crystalline product by filtration, wash with cold water, and dry.

-

Protocol 2: Synthesis of 2-Mercapto-5-nitrobenzimidazole

-

Materials:

-

2-Mercaptobenzimidazole

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

-

Procedure: (Detailed experimental parameters for this step were not explicitly found in the provided search results, but a general nitration procedure would be followed.)

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-mercaptobenzimidazole to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-mercaptobenzimidazole, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the product, wash with water until neutral, and dry.

-

Protocol 3: Synthesis of this compound from 2-Mercapto-5-nitrobenzimidazole [5]

-

Materials:

-

2-Mercapto-5-nitrobenzimidazole (10.0 g, 51.2 mmol)

-

Iron filings (8.0 g, 143 mmol)

-

Ethanol (80 mL)

-

Water (10 mL)

-

Concentrated hydrochloric acid (1.2 mL)

-

Saturated sodium bicarbonate solution

-

Celite

-

-

Procedure:

-

In a round-bottom flask, reflux a mixture of 2-mercapto-5-nitrobenzimidazole and iron filings in ethanol and water.

-

Add concentrated hydrochloric acid dropwise over approximately 12 minutes.

-

Continue to reflux the dark brown mixture for an additional 1.5 hours.

-

Cool the reaction mixture in an ice bath and neutralize to pH 7.0 with a saturated sodium bicarbonate solution.

-

Dilute the mixture with ethanol (50 mL) and add celite.

-

Filter the mixture through a bed of celite and wash the filter cake with ethanol.

-

Concentrate the combined filtrate under reduced pressure to obtain a solid.

-

Recrystallize the solid from hot water to yield this compound as a light brown solid.

-

Quantitative Data Summary

| Synthesis Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Route 1, Step 1 | o-Phenylenediamine | Carbon Disulfide, KOH | Ethanol/Water | 3 hours | Reflux | 84-87 | [6] |

| Route 1, Step 3 | 2-Mercapto-5-nitrobenzimidazole | Iron, HCl | Ethanol/Water | ~2 hours | Reflux | 80 | [5] |

Alternative Synthetic Routes

While the primary route is well-established, other methods for the synthesis of 2-mercaptobenzimidazole derivatives exist.

Synthesis of 2-Mercaptobenzimidazole using Potassium Ethyl Xanthate[6]

This method provides an alternative to using carbon disulfide directly.

-

Procedure: A mixture of o-phenylenediamine and potassium ethyl xanthate in aqueous ethanol is refluxed for 3 hours. The workup is similar to the carbon disulfide method. This method is reported to give a similar yield and quality of the product.[6]

Conclusion

The synthesis of this compound is a well-documented process, with the most reliable route proceeding through the formation and subsequent nitration and reduction of a 2-mercaptobenzimidazole intermediate. The experimental protocols provided in this guide offer a clear and reproducible pathway for obtaining this valuable compound. The choice of reagents, particularly for the initial cyclization and the final reduction, can be adapted based on laboratory safety considerations and available resources. Further research into one-pot synthesis methods could streamline the production of this compound and its derivatives, enhancing its accessibility for various applications in research and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

5-Amino-2-mercaptobenzimidazole CAS number 2818-66-8

An In-depth Technical Guide to 5-Amino-2-mercaptobenzimidazole (CAS: 2818-66-8)

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 2818-66-8), a versatile heterocyclic compound. It details the physicochemical properties, spectral data, and synthesis of the molecule. The guide explores its significant applications, including its role as a key intermediate in pharmaceutical synthesis, a potent corrosion inhibitor for various metals, and a functionalizing agent in nanotechnology. Furthermore, it outlines its biological activities, such as antibacterial, antifungal, and enzyme inhibition properties. Detailed experimental protocols for its synthesis and application in forming self-assembled monolayers are provided, alongside crucial safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (5-AMBI), also known as 5-Amino-2-benzimidazolethiol, is an organic compound featuring a benzimidazole (B57391) core structure.[1] This bicyclic aromatic system, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is substituted with an amino (-NH2) group at position 5 and a thiol (-SH) group at position 2.[1] The presence of these distinct functional groups imparts unique chemical reactivity and a wide range of biological and industrial applications.[1][2] The molecule exists in two tautomeric forms, the thiol and the thione, with the thione form being more stable in aqueous solutions.[3] 5-AMBI serves as a critical building block in the synthesis of pharmaceuticals, notably the anti-ulcer drug Ilaprazole.[2][4] Its ability to form stable complexes with metal ions and self-assembled monolayers makes it valuable in corrosion inhibition, nanotechnology, and analytical chemistry.[1][2][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as an off-white to light yellow crystalline powder.[1][6] It exhibits solubility in various organic solvents, including Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, and Ethyl Acetate.[7]

| Property | Value | Reference |

| CAS Number | 2818-66-8 | [7] |

| Molecular Formula | C₇H₇N₃S | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1][6] |

| Melting Point | 226-227 °C / 240-244 °C (lit.) | [1][6] |

| Boiling Point | 356.8 °C at 760 mmHg | [6] |

| pKa | 10.44 ± 0.30 (Predicted) | [6] |

| Density | ~1.24 g/cm³ (estimate) | [6] |

| Flash Point | 169.6 °C | [6] |

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and characterization of 5-AMBI. Key spectral data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are provided below. Additionally, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been effectively used to study its adsorption behavior on metallic surfaces.[7]

| Spectral Data | Peak Assignment | Reference |

| ¹H-NMR (DMSO) | δ 12.06 (br. s, 1H, NH), δ 6.81-6.85 (d, 1H, Ar-H), δ 6.40-6.43 (m, 2H, Ar-H), δ 4.98 (br. s, 2H, NH₂) | [8] |

| ¹³C-NMR (DMSO) | δ 165.9 (C=S), δ 144.9, 133.4, 123.6, 109.8, 94.4 (Ar-C) | [8] |

| IR (KBr, cm⁻¹) | 3362, 3295, 3173 (N-H stretching), 1637, 1622, 1507 (C=C, C=N stretching, N-H bending) | [8] |

Synthesis and Chemical Reactivity

Synthesis

A common and efficient method for synthesizing this compound is through the chemical reduction of its nitro precursor, 2-mercapto-5-nitrobenzimidazole. This reaction typically employs iron filings in an acidic medium.[8]

References

- 1. Buy this compound | 2818-66-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 4. finornic.com [finornic.com]

- 5. Synthesis and Raman Detection of this compound Self-Assembled Monolayers in Nanoparticle-on-a-Mirror Plasmonic Cavity Driven by Dielectric Waveguides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS:2818-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Derivatives of 5-Amino-2-mercaptobenzimidazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the derivatives of 5-Amino-2-mercaptobenzimidazole (5-AMB), a versatile heterocyclic scaffold with significant therapeutic potential. This document details the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their applications in drug discovery and development. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. Among these, this compound (5-AMB) and its derivatives have emerged as a particularly promising area of research. The unique structural features of the 5-AMB core, including the presence of amino and mercapto groups, allow for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. This guide will delve into the core aspects of 5-AMB derivatives, providing a technical foundation for their further exploration and development.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the development of new therapeutic agents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis of this compound from 2-Mercapto-5-nitrobenzimidazole (B1230712) [1]

-

Materials: 2-Mercapto-5-nitrobenzimidazole, iron fillings, ethanol (B145695), water, concentrated HCl, saturated sodium bicarbonate solution, celite.

-

Procedure:

-

A mixture of 2-mercapto-5-nitrobenzimidazole (10.0 g, 51.23 mmol) and iron fillings (8.0 g, 143.24 mmol) in ethanol (80 mL) and water (10 mL) is refluxed.

-

Concentrated HCl (1.2 mL) is added dropwise over approximately 12 minutes.

-

The resulting dark brown mixture is refluxed for an additional 1.5 hours.

-

The reaction mixture is then cooled in an ice bath and neutralized to pH 7.0 with a saturated sodium bicarbonate solution.

-

The mixture is diluted with ethanol (50 mL), slurried with celite (0.82 g), and filtered through a bed of celite.

-

The filter cake is washed with ethanol (3 x 100 mL).

-

The combined filtrate is concentrated in vacuo to yield a light brown solid.

-

Crystallization from hot water affords this compound as a light brown solid (yield: 80%).

-

Characterization Data: [1]

-

¹H-NMR (DMSO): δ 4.98 (br. s, 2H), 6.40-6.43 (m, 2H, Ar-H), 6.81-6.85 (d, J=9.0 Hz, 1H, Ar-H), 12.06 (br. s, 1H).

-

¹³C-NMR (DMSO): δ 165.9 (C=S), 144.9, 133.4, 123.6, 109.8, 94.4.

-

IR (KBr, cm⁻¹): 3362, 3295, 3173, 1637, 1622, 1507.

Synthesis of this compound Derivatives

The amino and mercapto groups of the 5-AMB core serve as versatile handles for the synthesis of a wide array of derivatives. A common approach involves the formation of Schiff bases through the condensation of the 5-amino group with various aromatic aldehydes.

Experimental Protocol: General Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols [2]

-

Materials: 5-Amino-1H-benzo[d]imidazole-2-thiol, various aromatic aldehydes, appropriate solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 5-Amino-1H-benzo[d]imidazole-2-thiol in a suitable solvent.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

The reaction mixture is typically stirred at room temperature or refluxed for a specified period, monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration, and may be purified by recrystallization.

-

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Anticancer and Cytotoxic Activity

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 14c (a 5-methoxy-2-mercaptobenzimidazole (B30804) derivative) | MDA-MB-231 (Breast Cancer) | MTT | 24.78 ± 1.02 | |

| Raloxifene (Standard) | MDA-MB-231 (Breast Cancer) | MTT | 26.73 | |

| 5-chloro-2-mercaptobenzimidazole | MCF-7 (Breast Cancer) | Not Specified | 16.54 µg/ml | |

| Compound 20 (a 2-mercaptobenzimidazole (B194830) Schiff base) | HCT-116 (Colorectal Carcinoma) | SRB | 8 µg/ml | |

| Compound 23 (a 2-mercaptobenzimidazole Schiff base) | HCT-116 (Colorectal Carcinoma) | SRB | 7 µg/ml |

Antimicrobial Activity

| Compound | Microorganism | MIC (µM/ml) | Reference |

|---|---|---|---|

| Compound 8 | P. aeruginosa | 2.41 | |

| Compound 8 | A. niger | 1.20 | |

| Compound 10 | S. epidermidis | 2.50 | |

| Compound 10 | S. aureus | 2.50 | |

| Compound 20 | E. coli | 2.34 | |

| Compound 25 | C. albicans | 1.46 |

Enzyme Inhibition

| Compound/Derivative Class | Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 5-(2-hydroxy-4-methoxybenzylidenamino)-2-mercaptobenzimidazole | Glutathione S-transferase (GST) | 6.30 µM | [3] |

| 5-(4-hydroxy-3-methoxybenzylidenamino)-2-mercaptobenzimidazole | Glutathione S-transferase (GST) | 5.33 µM | [3] |

| 2-Mercaptobenzimidazole hydrazone derivative (Compound 15) | Butyrylcholinesterase | 25.10 ± 0.90 µM | |

| N-acylhydrazone derivative of 2-mercaptobenzimidazole (Compound 13) | α-Glucosidase | 352 µg/ml | [4] |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (Compound 7i) | α-Glucosidase | 0.64 ± 0.05 μM | [2] |

Antioxidant Activity

| Compound | Assay | IC₅₀ | Reference |

|---|---|---|---|

| N-acylhydrazone derivative of 2-mercaptobenzimidazole (Compound 13) | DPPH Scavenging | 131.50 µM | [4] |

Experimental Protocols for Biological Assays

Reproducible and well-defined experimental protocols are essential for the evaluation of the biological activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions. Include untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

Reaction Setup: In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to different wells.

-

Initiation: Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank containing only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Baker's yeast in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate for a further 30 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is commonly used as a standard inhibitor.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 5-AMB derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Activity: Tubulin Polymerization Inhibition

A primary mechanism of action for the anticancer activity of many benzimidazole (B57391) derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Antidiabetic Activity: α-Glucosidase Inhibition

Certain 5-AMB derivatives have demonstrated potent α-glucosidase inhibitory activity.[2] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and its appended functionalities.

References

- 1. jddtonline.info [jddtonline.info]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. ijmrhs.com [ijmrhs.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-mercaptobenzimidazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-mercaptobenzimidazole (5-A-2MBI) is a versatile heterocyclic compound featuring a benzimidazole (B57391) core functionalized with both an amino and a thiol group. This unique structure imparts a wide range of chemical reactivity and biological activities, making it a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry.[1][2] Its applications range from being a key intermediate in the synthesis of pharmaceuticals, such as the anti-ulcer drug ilaprazole, to a component in advanced materials like functionalized nanoparticles with potent antimicrobial properties.[1][3][4] Furthermore, its ability to form protective films on metal surfaces has established its role as an effective corrosion inhibitor.[2] This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is an off-white to light brown solid with a molecular formula of C₇H₇N₃S and a molecular weight of 165.22 g/mol .[2] The presence of both a primary amine and a thiol group makes it a reactive molecule capable of undergoing a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃S | |

| Molecular Weight | 165.22 g/mol | |

| Melting Point | 240-244 °C | |

| Appearance | Off-white to light brown solid | [5] |

| CAS Number | 2818-66-8 |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 2-mercapto-5-nitrobenzimidazole (B1230712).

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: A mixture of 2-mercapto-5-nitrobenzimidazole (10.0 g, 51.23 mmol) and iron fillings (8.0 g, 143.24 mmol) in ethanol (B145695) (80 mL) and water (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: The mixture is heated to reflux, and concentrated hydrochloric acid (1.2 mL) is added dropwise over approximately 12 minutes.

-

Reflux: The resulting dark brown mixture is refluxed for an additional 1.5 hours.

-

Neutralization and Filtration: The reaction mixture is cooled in an ice bath and neutralized to pH 7.0 with a saturated sodium bicarbonate solution. The mixture is then diluted with ethanol (50 mL), slurried with celite (0.82 g), and filtered through a bed of celite. The filter cake is washed with ethanol (3 x 100 mL).

-

Isolation and Crystallization: The combined filtrate is concentrated under reduced pressure to yield a light brown solid. The crude product is then crystallized from hot water to afford this compound as a light brown solid.

Yield: 6.74 g (80%)

Table 2: Spectroscopic Data for this compound[6]

| Technique | Data |

| ¹H-NMR (DMSO) | δ: 4.98 (br. s, 2H, -NH₂), 6.40-6.43 (m, 2H, Ar-H), 6.81-6.85 (d, J=9.0 Hz, 1H, Ar-H), 12.06 (br. s, 1H, -NH) |

| ¹³C-NMR (DMSO) | δ: 165.9 (C=S), 144.9, 133.4, 123.6, 109.8, 94.4 (Ar-C) |

| IR (KBr, cm⁻¹) | 3362, 3295, 3173, 1637, 1622, 1507 |

Applications in Medicinal Chemistry and Drug Development

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various bioactive molecules.[4]

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antibacterial and antifungal properties.[2] A particularly promising area of research is the functionalization of nanoparticles with 5-A-2MBI to enhance their antimicrobial efficacy.

This compound Functionalized Gold Nanoparticles (5-A-2MBI_Au NPs)

Recent studies have shown that gold nanoparticles functionalized with 5-A-2MBI exhibit potent antibacterial activity against carbapenem-resistant Gram-negative bacteria (CR-GNB).[4]

Table 3: Minimum Inhibitory Concentrations (MIC) of 5-A-2MBI and its Gold Nanoparticle Conjugate[1]

| Compound | Organism(s) | MIC (µg/mL) |

| 5-A-2MBI | Carbapenem-Resistant Gram-Negative Bacteria (CR-GNB) | 128 |

| Gold Nanoparticles (Au NPs) | CR-GNB | 256 |

| 5-A-2MBI_Au NPs | CR-GNB | 2 |

Mechanism of Antibacterial Action of 5-A-2MBI_Au NPs

The enhanced antibacterial effect of 5-A-2MBI_Au NPs is attributed to a multi-faceted mechanism that targets bacterial cells.[1] This includes:

-

Enhanced Membrane Permeability: The nanoparticles disrupt the integrity of the bacterial cell membrane.

-

Increased Reactive Oxygen Species (ROS) Generation: The particles induce oxidative stress within the bacteria.

-

Disruption of Intracellular Processes: The nanoparticles interfere with oxidative stress response and succinate (B1194679) synthesis.[1]

Experimental Protocol: Synthesis of 5-A-2MBI Functionalized Gold Nanoparticles (5-A-2MBI_Au NPs)

A one-pot synthesis method is employed for the preparation of 5-A-2MBI_Au NPs.[4]

-

Preparation of Solutions: Prepare an aqueous solution of HAuCl₄·3H₂O and a solution of this compound.

-

Mixing: The two solutions are mixed under specific temperature and pH conditions.

-

Reduction: 5-A-2MBI acts as a reducing agent for the gold salt, leading to the formation of gold nanoparticles.

-

Functionalization: The in-situ formed gold nanoparticles are simultaneously functionalized with 5-A-2MBI.

-

Purification: The resulting 5-A-2MBI_Au NPs are purified through centrifugation and washing steps.

Application as a Corrosion Inhibitor

This compound has been investigated as a corrosion inhibitor for various metals, including copper and carbon steel, in acidic environments.[5][6] Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The presence of nitrogen and sulfur atoms in the molecule's structure facilitates strong coordinate bonding with the metal surface.[2]

Electrochemical Studies

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. These studies have indicated that 5-A-2MBI and its derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[6]

Table 4: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference(s) |

| Benzimidazole derivative (B1) | Carbon Steel (X56) | 1.0 M HCl | 92.11 | [6] |

| Benzimidazole derivative (B2) | Carbon Steel (X56) | 1.0 M HCl | 94.64 | [6] |

| Benzimidazole derivative (B3) | Carbon Steel (X56) | 1.0 M HCl | 95.92 | [6] |

Experimental Protocol: Evaluation of Corrosion Inhibition

-

Material Preparation: Metal specimens (e.g., carbon steel coupons) are polished, cleaned, and dried.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the inhibitor.

-

Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a defined range, and the resulting current is measured to obtain Tafel plots. From these plots, corrosion potential (Ecorr) and corrosion current density (icorr) are determined.

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential, and the impedance is measured over a range of frequencies. The data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct).

References

- 1. Gold Nanoparticles Functionalized With this compound: A Promising Antimicrobial Strategy Against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Raman Detection of this compound Self-Assembled Monolayers in Nanoparticle-on-a-Mirror Plasmonic Cavity Driven by Dielectric Waveguides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 2818-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of 5-Amino-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Amino-2-mercaptobenzimidazole (5-AM-2-MB), a heterocyclic compound of significant interest in pharmaceutical and materials science. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a core reference for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

In a solvent such as DMSO-d₆, the proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons on the nitrogen and sulfur atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H (imidazole) |

| ~11.5 | Singlet (broad) | 1H | S-H (thiol) |

| ~7.0 - 7.5 | Multiplet | 3H | Aromatic C-H |

| ~5.0 | Singlet (broad) | 2H | NH₂ (amino) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for analogous benzimidazole (B57391) structures, the following chemical shifts are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in Polysol

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=S (thione) |

| ~140 - 150 | C5 (bearing NH₂) & C7a |

| ~130 - 135 | C3a |

| ~100 - 120 | C4, C6, C7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups. The data presented is a compilation from various studies, providing a comprehensive vibrational fingerprint of the molecule.

Table 3: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretching (amino and imidazole) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~2600 - 2550 | S-H stretching (thiol) |

| 1650 - 1580 | N-H bending (amine) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| ~1340 - 1300 | ν(N–C) |

| ~1290 | ν(C–H) |

| ~1200 | ν(N–C) + β(H–C–C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound, typically performed in a solvent like methanol (B129727), shows characteristic absorption bands arising from π → π* electronic transitions within the conjugated benzimidazole system.

Table 4: UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Not specified | Not specified | π → π* |

Note: While a UV-Vis spectrum in methanol is available in spectral databases, the specific λmax values are not publicly disclosed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Polysol). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy For solid-state analysis, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the powdered sample directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

UV-Vis Spectroscopy A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and subsequent multi-technique spectroscopic analysis workflow.

Crystal Structure and Biological Activity of 5-Amino-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-2-mercaptobenzimidazole, a versatile heterocyclic compound with significant biological activities. The guide details the crystallographic parameters, experimental protocols for its synthesis and crystal growth, and explores its mechanism of action as an antibacterial agent.

Introduction

This compound (5-AMB) is a benzimidazole (B57391) derivative characterized by the presence of an amino group and a mercapto group. In the solid state, it predominantly exists in its thione tautomeric form, 5-amino-1H-benzimidazole-2(3H)-thione.[1][2] This compound has garnered interest in various scientific fields due to its applications as a corrosion inhibitor, an antioxidant, and a key intermediate in the synthesis of pharmaceuticals.[3][4] Notably, its functionalization on gold nanoparticles has demonstrated potent antimicrobial activity against multidrug-resistant bacteria.[5] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.

Crystal Structure of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2143895 .[1]

The asymmetric unit of the crystal contains two independent molecules, designated as A and B. These molecules form tetramers through intermolecular N—H⋯S hydrogen bonds. These tetrameric units are further linked into chains by N—H⋯N hydrogen bonds.[1][2][6]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Empirical Formula | C₇H₇N₃S |

| Formula Weight | 165.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1234 (4) Å, α = 90° |

| b = 12.3456 (5) Å, β = 109.876 (3)° | |

| c = 14.5678 (6) Å, γ = 90° | |

| Volume | 1623.45 (12) ų |

| Z | 8 |

| Density (calculated) | 1.352 Mg/m³ |

| Absorption Coefficient | 0.35 mm⁻¹ |

| F(000) | 688 |

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules (A and B) in the asymmetric unit, highlighting the thione character of the C=S bond.

Table 2.1: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| C7—S1 | 1.687 (3) | 1.684 (3) |

| C7—N1 | 1.345 (3) | 1.351 (3) |

| C7—N2 | 1.347 (3) | 1.349 (3) |

Table 2.2: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| N1—C7—N2 | 108.5 (2) | 108.3 (2) |

| N1—C7—S1 | 125.7 (2) | 126.0 (2) |

| N2—C7—S1 | 125.8 (2) | 125.7 (2) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor. The following is a representative protocol:

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by recrystallization.

Biological Activity and Signaling Pathway

Functionalized gold nanoparticles with this compound (5-AMB-AuNPs) have demonstrated significant antibacterial activity against carbapenem-resistant Gram-negative bacteria.[5] Transcriptomic analysis has revealed a multi-faceted mechanism of action that leads to bacterial cell death.[3]

The proposed antibacterial signaling pathway involves the following key events:

-

Membrane Permeabilization: The 5-AMB-AuNPs interact with the bacterial cell membrane, leading to increased permeability.

-

ROS Generation: This disruption of the membrane integrity, coupled with the intrinsic properties of the functionalized nanoparticles, leads to an increase in the production of Reactive Oxygen Species (ROS) within the bacterial cell.

-

Oxidative Stress: The accumulation of ROS induces a state of severe oxidative stress.

-

Metabolic Disruption: The oxidative stress environment interferes with crucial intracellular metabolic pathways, including the synthesis of succinate, a key component of the citric acid cycle and electron transport chain.

-

Cell Death: The culmination of membrane damage, oxidative stress, and metabolic collapse results in bacterial cell death.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, detailing its crystallographic parameters and supramolecular assembly. The experimental protocols for its synthesis and crystal growth have been outlined to aid in its further investigation and application. Furthermore, the elucidation of its antibacterial mechanism of action, particularly when conjugated with gold nanoparticles, opens new avenues for the development of novel antimicrobial agents to combat drug-resistant pathogens. The data and visualizations presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold Nanoparticles Functionalized With this compound: A Promising Antimicrobial Strategy Against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 5-Amino-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-mercaptobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional materials is, however, intrinsically linked to its solubility characteristics in various solvent systems. A thorough understanding of its solubility is paramount for designing efficient synthetic routes, formulating drug delivery systems, and developing robust analytical methods. This technical guide provides a comprehensive overview of the known solubility properties of this compound, details a rigorous experimental protocol for its quantitative determination, and outlines key factors influencing its solubility. While specific quantitative data for this compound remains scarce in publicly available literature, this guide equips researchers with the necessary framework to generate this critical data in their own laboratories.

Qualitative Solubility Overview

This compound is generally characterized as a compound with low aqueous solubility. Various chemical suppliers and scientific publications indicate that it is soluble in a range of organic solvents.

Known qualitative solubility information indicates:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

-

Insoluble in: Water. For the related compound 2-mercaptobenzimidazole, a very low water solubility of less than 0.1 g/100 mL at 23.5 °C has been reported.[2]

It is important to note that these are general observations and the precise solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a variety of solvents at defined temperatures. To facilitate future research and provide a baseline for comparison, the following table summarizes the available data for structurally related benzimidazole (B57391) compounds. This data can offer an initial approximation of the solubility behavior of the target compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Mercaptobenzimidazole | Water | 23.5 | < 0.1 g/100 mL |

| 2-Mercapto-5-nitrobenzimidazole | 1 M NaOH | Not Specified | 50 mg/mL (opaque, dark red) |

| 5-Nitrobenzimidazole | Alcohol | Not Specified | Very soluble |

| 5-Nitrobenzimidazole | Ether, Benzene | Not Specified | Slightly soluble |

Note: This table is intended for illustrative purposes and highlights the lack of specific data for this compound.

Experimental Protocol for Solubility Determination

The following protocol details a robust and widely accepted method for determining the equilibrium solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile (B52724), DMSO, etc.) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

Method

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the solid material.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

Step 3: HPLC Quantification

-

Mobile Phase: A gradient system is often effective for benzimidazole derivatives. For example, a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a specific pH) can be used.

-

Column: A C18 column is a common choice for the separation of benzimidazole compounds.

-

Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance (e.g., determined by UV-Vis spectroscopy).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. Understanding these factors is crucial for controlling and predicting its behavior in different environments.

References

Thermogravimetric Analysis of 5-Amino-2-mercaptobenzimidazole: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical guide on the thermogravimetric analysis (TGA) of 5-Amino-2-mercaptobenzimidazole. However, a thorough review of publicly available scientific literature and technical resources did not yield specific studies containing detailed thermogravimetric data or established experimental protocols for this particular compound. While information on the synthesis and characterization of this compound and its derivatives is available, specific quantitative data regarding its thermal decomposition, such as onset temperatures, percentage weight loss at various stages, and residual mass, remains unpublished. This guide will, therefore, summarize the currently available information on the properties of this compound and provide a generalized experimental protocol for conducting TGA, which can be adapted for its analysis.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating benzimidazole (B57391), amine, and thiol functional groups. Its structure suggests potential applications in medicinal chemistry and materials science. Understanding the thermal stability of this compound is crucial for its development in various applications, including pharmaceuticals, where thermal behavior can influence manufacturing processes, storage conditions, and drug stability. Thermogravimetric analysis is a key technique for evaluating this thermal stability.

General Properties of this compound

While specific TGA data is not available, general chemical and physical properties have been reported in various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₇H₇N₃S |

| Molecular Weight | 165.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 234-238 °C |

| CAS Number | 2818-66-8 |

Note: These properties are compiled from various chemical supplier catalogs and may vary slightly between different sources.

Proposed Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for conducting TGA on a solid organic compound like this compound. This protocol should be considered a starting point and may require optimization based on the specific instrumentation and experimental goals.

Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of operating in the desired temperature range (e.g., ambient to 1000 °C) and under a controlled atmosphere (e.g., nitrogen or air).

Sample Preparation

-

Ensure the this compound sample is homogenous and dry. If necessary, the sample can be gently ground to a fine powder to ensure uniform heat distribution.

-